methyl 2-(5-amino-1H-indol-3-yl)acetate
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Overview
Description
Methyl 2-(5-amino-1H-indol-3-yl)acetate: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound, with its unique structure, has garnered interest in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(5-amino-1H-indol-3-yl)acetate typically involves the reaction of indole derivatives with various reagents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(5-amino-1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
Methyl 2-(5-amino-1H-indol-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 2-(5-amino-1H-indol-3-yl)acetate involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to multiple receptors, influencing biological processes. For example, it can interact with enzymes and proteins involved in cell signaling pathways, leading to its observed biological effects .
Properties
CAS No. |
1417982-23-0 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
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